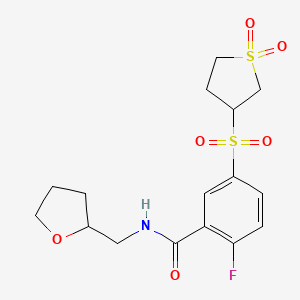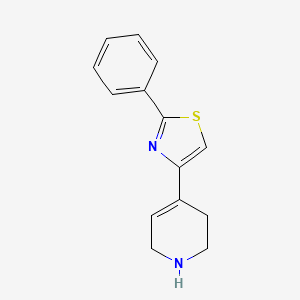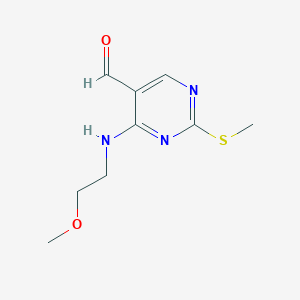
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution Reaction: Introduction of the 2-methoxyethylamino group via nucleophilic substitution.
Thioether Formation: Introduction of the methylthio group using a thiol reagent under basic conditions.
Formylation: The final step involves formylation to introduce the carbaldehyde group, often using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to the corresponding alcohol.
Substitution: The amino and thioether groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
DNA Interactions: Pyrimidine derivatives are known to interact with DNA, potentially leading to applications in genetic research.
Medicine
Drug Development: Potential use in the development of pharmaceuticals, particularly as antiviral or anticancer agents.
Diagnostics: May be used in diagnostic assays due to its specific reactivity.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Applications in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or DNA, inhibiting their function or altering their structure. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-methylthio-5-carbaldehyde pyrimidine: Similar structure but lacks the 2-methoxyethylamino group.
2-Methoxyethylamino-4-methylthio-5-carbaldehyde pyrimidine: Similar but with different positioning of functional groups.
Uniqueness
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the specific combination and positioning of its functional groups, which may confer unique reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H13N3O2S |
|---|---|
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O2S/c1-14-4-3-10-8-7(6-13)5-11-9(12-8)15-2/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
DOYRZPSDYMQFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=NC(=NC=C1C=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
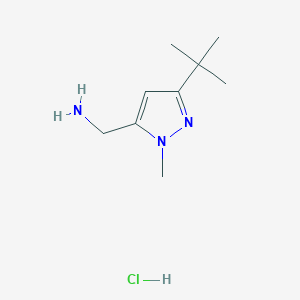
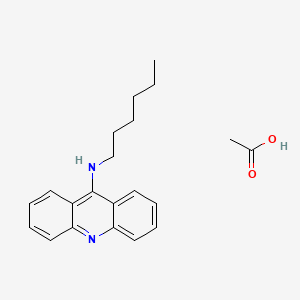

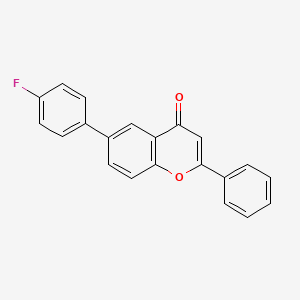
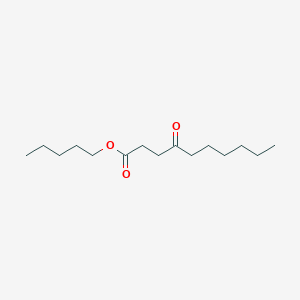
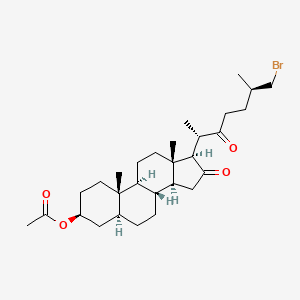
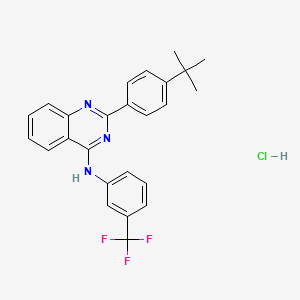
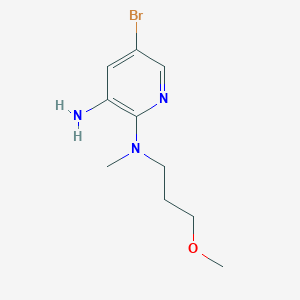
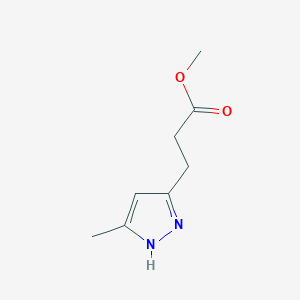
![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
